![molecular formula C17H17NO B8025517 (S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8025517.png)
(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one
Overview
Description
“(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a biphenyl group, which consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring and the biphenyl group. The stereochemistry at the chiral center would be determined by the “(S)” configuration .Chemical Reactions Analysis
Pyrrolidin-2-ones can participate in a variety of chemical reactions, including those involving the carbonyl group or the ring nitrogen. Biphenyls can undergo electrophilic aromatic substitution and other reactions typical of aromatic rings .Future Directions
The study of novel pyrrolidin-2-one derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often investigated for their potential therapeutic effects . Future research could involve the synthesis of this compound, the investigation of its properties, and the exploration of its potential biological activity.
properties
IUPAC Name |
(5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBIWLIICMUXJK-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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